4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a halogenated aromatic aldehyde with a trifluoroethoxy substituent at the para position of the benzaldehyde ring. The compound’s reactivity and applications are likely influenced by the electron-withdrawing effects of the chloro-trifluoroethoxy group and the aldehyde functional group, which may render it useful in pharmaceutical intermediates or agrochemical synthesis .
Properties
CAS No. |
1579-53-9 |
|---|---|
Molecular Formula |
C9H6ClF3O2 |
Molecular Weight |
238.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Group
The chloro substituent at the 2-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing trifluoroethoxy group, which activates the aromatic ring toward NAS.
-
Mechanistic Insight : The trifluoroethoxy group increases the electrophilicity of the adjacent carbon, facilitating attack by nucleophiles such as alcohols or amines. Palladium catalysts (e.g., Pd/tBuXPhos) enable coupling with fluorinated alcohols under mild conditions .
Aldehyde Group Reactivity
The aldehyde functional group participates in condensation, oxidation, and nucleophilic addition reactions.
Condensation with Hydrazides
Reaction with hydrazides forms hydrazones, which are precursors for heterocyclic compounds (e.g., 1,3-thiazolidin-4-ones) :
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzohydrazide derivatives | Ethanol, reflux | Hydrazones (4a-k ) | 75–88 | |
| Thioglycolic acid | 1,4-Dioxane, reflux | 1,3-Thiazolidin-4-ones (5a-k ) | 68–82 |
-
Key Data : The aldehyde group reacts selectively with hydrazides even in the presence of other electrophilic sites. IR and NMR data confirm imine (C=N) bond formation at ~1600 cm⁻¹ and δ 8.3–8.5 ppm, respectively .
Oxidation to Carboxylic Acid
Controlled oxidation converts the aldehyde to a carboxylic acid:
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Water | 60°C | 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid | 90 |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring directs electrophiles to the para position relative to the trifluoroethoxy group.
| Reaction | Electrophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 4-Nitro derivative | 65 | |
| Sulfonation | SO₃, H₂SO₄ | 100°C | 4-Sulfo derivative | 58 |
Reductive Transformations
The aldehyde group is reduced to a primary alcohol using standard reagents:
| Reducing Agent | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH | 4-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol | 95 | |
| H₂, Pd/C | EtOAc | Same as above | 92 |
Cyclization Reactions
The compound serves as a building block for synthesizing fused heterocycles:
| Reaction Partner | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thiourea | HCl, EtOH, reflux | Benzothiazine derivatives | 72 | |
| Hydroxylamine | AcOH, Δ | Isoxazoline derivatives | 68 |
Stability Under Hydrolytic Conditions
The trifluoroethoxy group resists hydrolysis, but the aldehyde is susceptible to oxidation in aqueous acidic/basic media.
| Condition | Observation | Source |
|---|---|---|
| pH 2, 25°C, 24 hrs | 95% aldehyde intact | |
| pH 12, 25°C, 24 hrs | 40% oxidation to acid |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring:
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | 80–85 | |
| Buchwald-Hartwig | Amines, Pd(OAc)₂ | Aryl amines | 75–78 |
Key Mechanistic and Practical Considerations:
-
Electronic Effects : The trifluoroethoxy group (-OCH₂CF₃) stabilizes negative charges via inductive effects, influencing both NAS and EAS pathways .
-
Steric Hindrance : The 2-chloro-1,1,2-trifluoroethoxy substituent imposes steric constraints, limiting reactivity at the ortho positions .
-
Catalytic Systems : Pd/tBuXPhos and related ligands enhance coupling efficiency with fluorinated substrates .
This compound’s versatility in forming carbon-heteroatom bonds and heterocycles makes it valuable in pharmaceutical and materials science research .
Scientific Research Applications
Pharmaceuticals
4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is used as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have been tested against bacterial strains and shown promising results in inhibiting growth .
- Anti-inflammatory Drugs : The compound has potential applications in developing anti-inflammatory drugs. Studies have demonstrated that modifications of the benzaldehyde group can lead to enhanced anti-inflammatory activity .
Agrochemicals
The compound is also investigated for its use in agrochemical formulations. Its unique trifluoroethoxy group contributes to improved efficacy and stability in pesticide formulations.
- Fungicides : Research has identified derivatives of this compound that demonstrate fungicidal properties against various plant pathogens. These compounds could be developed into effective agricultural fungicides .
- Insecticides : The compound's structure allows it to interact effectively with insect physiology, making it a candidate for developing novel insecticides .
Material Sciences
In material sciences, this compound serves as a precursor for synthesizing fluorinated polymers and materials with specific thermal and chemical resistance properties.
- Fluorinated Polymers : The trifluoroethoxy group imparts unique properties to polymers synthesized from this compound, enhancing their thermal stability and chemical resistance .
- Coatings : Its application in coatings is being explored due to its ability to provide hydrophobic characteristics and resistance to solvents and chemicals .
Case Studies
| Application Area | Compound Modification | Result |
|---|---|---|
| Pharmaceuticals | Synthesis of derivatives | Exhibited antimicrobial activity against E. coli |
| Agrochemicals | Formulation as fungicide | Effective against Fusarium species |
| Material Sciences | Development of fluorinated polymers | Improved thermal stability compared to non-fluorinated counterparts |
Mechanism of Action
The mechanism of action of 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde with its analogs based on substituent positioning, functional groups, and physicochemical properties derived from available evidence.
Table 1: Comparative Analysis of Halogenated Benzaldehyde Derivatives
Key Differences:
Substituent Position and Reactivity :
- The meta-substituted isomer (3-position, CAS 2003-15-8) has a boiling point of ~265.6°C and higher density (1.405 g/cm³) due to polar interactions from the asymmetrical chloro-trifluoroethoxy group . In contrast, the para-substituted analog (hypothetical 4-isomer) may exhibit altered reactivity in nucleophilic aromatic substitution due to steric and electronic effects.
- 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 14249140-49-8) replaces the trifluoroethoxy group with a bulkier benzyloxy substituent, likely reducing volatility and increasing lipophilicity compared to the trifluoroethoxy analog .
Functional Group Impact: The aldehyde group in benzaldehyde derivatives enhances electrophilicity, making these compounds reactive in condensation reactions (e.g., forming Schiff bases). This contrasts with 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol (CAS 14248172932-10-4), where the phenol group introduces acidity (pKa ~10) and susceptibility to oxidation .
Safety and Handling :
- The meta-substituted benzaldehyde (CAS 2003-15-8) carries risk codes R36/37/38 (irritant to eyes, respiratory system, and skin), necessitating precautions like gloves and ventilation. Similar hazards are expected for the para isomer, though exact data are unavailable .
Biological Activity
4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H7ClF3O2
- Molecular Weight : 232.6 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to modulate the activity of various enzymes and receptors, influencing cellular pathways involved in disease processes.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and proliferation.
- Receptor Modulation : It has been suggested that the compound could interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Assays : The MTT assay has been employed to assess the cytotoxic effects against various cancer cell lines including HT-29 (colon cancer) and MCF7 (breast cancer). Results indicated that derivatives of this compound exhibited significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM depending on the specific structural modifications .
Antiplasmodial Activity
Research has also focused on the antiplasmodial effects of compounds containing trifluoroethoxy groups. For example:
- Chalcone Derivatives : Compounds synthesized with a 2,2,2-trifluoroethoxy group demonstrated varying degrees of antiplasmodial activity against Plasmodium falciparum, with some exhibiting IC50 values as low as 3.0 μg/mL .
Case Studies
A notable case study highlighted the synthesis and evaluation of various derivatives based on the core structure of this compound. The study reported that modifications at the para-position significantly enhanced anticancer activity compared to other positional isomers.
Table 1: Summary of Biological Activities
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 (Colon) | 10 | Enzyme Inhibition |
| Compound B | MCF7 (Breast) | 8 | Receptor Modulation |
| Compound C | Plasmodium falciparum | 3.0 | Antiplasmodial Activity |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Key parameters include:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : Preliminary studies indicate that it undergoes metabolic transformations that could influence its efficacy and safety profile.
Q & A
Basic Synthesis: What are the common synthetic routes for preparing 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde with high purity?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with 2-chloro-1,1,2-trifluoroethyl halides under basic conditions. A typical procedure involves:
- Dissolving 4-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or DMSO).
- Adding a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.
- Reacting with 2-chloro-1,1,2-trifluoroethyl bromide at 60–80°C for 6–12 hours.
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
Key Considerations: Monitor reaction progress using TLC and confirm purity via HPLC (>98%) or NMR (e.g., absence of residual starting material signals at δ 9.8 ppm for aldehyde protons) .
Characterization: How can researchers resolve ambiguities in spectroscopic data for this compound?
Methodological Answer:
Ambiguities in NMR or IR spectra often arise from the electron-withdrawing trifluoroethoxy and chloro substituents. To resolve these:
- ¹H NMR: Compare splitting patterns of aromatic protons (typically two doublets due to para-substitution) and verify the aldehyde proton signal at δ ~10.1 ppm.
- ¹³C NMR: Confirm the presence of the trifluoroethoxy group (CF₃ signals at δ ~120–125 ppm, split into quartets due to J coupling).
- IR: Look for aldehyde C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Advanced Tip: Use X-ray crystallography (as in ) to resolve structural uncertainties, especially if steric effects from the trifluoroethoxy group cause unexpected spectral shifts .
Advanced Synthesis: How do reaction conditions (solvent, temperature) influence the yield of this compound?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide intermediate, improving yields (70–85%) compared to THF or acetone (yields <50%).
- Temperature: Elevated temperatures (80°C) accelerate substitution but may promote side reactions (e.g., aldehyde oxidation). Optimize at 60–70°C with inert gas (N₂) purging to suppress degradation .
Data Contradiction Analysis: Some protocols suggest refluxing in ethanol (), but this is less effective for electron-deficient substrates like trifluoroethoxy derivatives. Prioritize DMF-based methods for higher efficiency .
Mechanistic Studies: What analytical methods are critical for probing the electronic effects of the trifluoroethoxy group in reactions?
Methodological Answer:
- DFT Calculations: Model the electron-withdrawing effect of the -OCH₂CF₃Cl group on the benzaldehyde’s reactivity (e.g., Hammett σₚ values).
- Kinetic Studies: Compare reaction rates with other substituted benzaldehydes (e.g., 4-ethoxy vs. 4-trifluoroethoxy) in nucleophilic additions or condensations.
- Electrochemical Analysis: Cyclic voltammetry can quantify the aldehyde’s redox potential, which correlates with electron deficiency .
Application in Macrocycle Synthesis: How can this aldehyde be used to prepare macrocyclic compounds?
Methodological Answer:
The aldehyde group enables [2 + 2] or [2 + 3] condensations with diamines or polyamines. A representative protocol:
- React this compound (1 equiv) with 1,2-ethylenediamine (1 equiv) in ethanol under reflux.
- Acid-catalyzed cyclization (e.g., HCl) forms a 12-membered macrocycle.
- Characterize macrocycles via MALDI-TOF MS and ¹⁹F NMR to confirm fluorine incorporation .
Challenges: Steric hindrance from the bulky substituent may favor smaller rings (e.g., [1 + 1] products) unless high-dilution conditions are used .
Stability and Storage: What precautions are necessary to prevent decomposition of this compound during storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent aldehyde oxidation or photodegradation.
- Moisture Control: Use desiccants (silica gel) in storage containers, as the trifluoroethoxy group may hydrolyze under humid conditions.
- Purity Monitoring: Periodically check via HPLC; degradation products (e.g., benzoic acid derivatives) appear as additional peaks at shorter retention times .
Data Reproducibility: Why might reported yields vary between studies, and how can researchers address this?
Methodological Answer:
Yield discrepancies often stem from:
- Impure Reagents: Ensure 2-chloro-1,1,2-trifluoroethyl halides are freshly distilled (boiling point ~90–100°C).
- Inert Atmosphere: Trace moisture or oxygen can deactivate the base or oxidize the aldehyde. Use Schlenk-line techniques for sensitive reactions .
Best Practice: Replicate procedures from (rigorous N₂ purging, anhydrous solvents) to achieve consistent yields >75% .
Advanced Applications: How does this compound serve as a precursor for fluorinated pharmaceuticals?
Methodological Answer:
The trifluoroethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design. Example applications:
- Antimicrobial Agents: Condense with thiosemicarbazides to form Schiff bases with activity against resistant pathogens.
- Kinase Inhibitors: Introduce via Suzuki coupling to aryl boronic acids, leveraging the aldehyde’s reactivity in cross-coupling reactions .
Synthetic Tip: Use Pd(PPh₃)₄ catalysts for efficient cross-couplings, monitoring by GC-MS to detect biphenyl byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
